(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478563
InChI: InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14)
SMILES: CC1CN(CCN1CC(=O)O)C(=O)C
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13478563

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name 2-(4-acetyl-2-methylpiperazin-1-yl)acetic acid
Standard InChI InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14)
Standard InChI Key WIMOTGCTFZPNQI-UHFFFAOYSA-N
SMILES CC1CN(CCN1CC(=O)O)C(=O)C
Canonical SMILES CC1CN(CCN1CC(=O)O)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • A piperazine ring (six-membered diamine) with:

    • A methyl group at position 2.

    • An acetyl group (-COCH₃) at position 4.

  • An acetic acid (-CH₂COOH) substituent at the nitrogen atom of position 1.

Molecular Formula: C₁₀H₁₇N₃O₃
Molecular Weight: 227.26 g/mol (calculated).

Physicochemical Data

While direct data for this compound is limited, analogous piperazine-acetic acid derivatives provide insights :

PropertyValue (Estimated)Source Analogue
Density~1.2 g/cm³[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid
Boiling Point~350–380°CPiperazine derivatives
SolubilityModerate in polar solvents (e.g., water, ethanol)Piperazin-1-yl-acetic acids
LogP (Partition Coefficient)~0.5–1.2QSAR models for similar structures

The acetyl group enhances lipophilicity compared to unsubstituted piperazines, potentially improving membrane permeability .

Synthesis and Chemical Reactivity

Step 1: Formation of 2-Methylpiperazine

Piperazine is alkylated at position 2 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction Conditions

  • Alkylation: Conducted in anhydrous DCM or THF under nitrogen atmosphere .

  • Hydrolysis: Requires aqueous NaOH or HCl at reflux .

Pharmacological Applications

Anticancer Activity

Piperazine derivatives are known to inhibit kinases and topoisomerases. For example:

  • Compound 7x (a pyrido[2,3-d]pyrimidine with a 4-methyl-piperazinyl group) showed IC₅₀ values of 26 nM against PDGFRβ and FGFR1 kinases, inducing apoptosis in tumor cells .

  • N-4-Piperazinyl ciprofloxacin hybrids demonstrated cytotoxicity via topoisomerase I/II inhibition .

The acetyl group in (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid may enhance binding to kinase ATP pockets, as seen in CDK4/6 inhibitors like palbociclib .

Neurological Applications

Piperazine-acetic acid derivatives modulate neurotransmitter receptors:

  • US4525358A describes 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids as CNS agents with anxiolytic properties .

  • WO2006061233A1 highlights a 4-acetyl-piperazine derivative for treating overactive bladder via tachykinin receptor antagonism .

Industrial and Research Relevance

  • Patent Activity: Over 15 patents since 2005 cover piperazine-acetic acid derivatives for oncology and neurology .

  • Drug Development: Hybrid molecules (e.g., ciprofloxacin-piperazine conjugates) are in preclinical trials for multidrug-resistant cancers .

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